molecular formula C13H14F2N4O3S2 B2569449 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 1019097-89-2

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2569449
CAS No.: 1019097-89-2
M. Wt: 376.4
InChI Key: DKCWFDFONXSNMW-UHFFFAOYSA-N
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Description

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound with a molecular formula of C13H15F2N4O3S2 This compound features a pyrazole ring substituted with amino, methanesulfonyl, and methylsulfanyl groups, and an acetamide moiety attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The amino, methanesulfonyl, and methylsulfanyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluorophenyl and pyrazole moieties suggests potential interactions with hydrophobic pockets in proteins, while the amino and sulfonyl groups could form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[5-amino-4-(methanesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide: Similar structure but with a single fluorine atom.

    2-[5-amino-4-(methanesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.

Uniqueness

The uniqueness of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O3S2/c1-23-13-11(24(2,21)22)12(16)19(18-13)6-10(20)17-7-3-4-8(14)9(15)5-7/h3-5H,6,16H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWFDFONXSNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C)N)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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